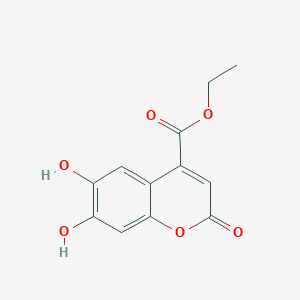
Esculetin-4-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Esculetin-4-carboxylic acid ethyl ester has been a focus in synthetic chemistry for its potential applications in creating various chemical compounds. For instance, its role in the synthesis of specific naphthyridine derivatives demonstrates its utility in producing compounds with antibacterial properties.Molecular Structure Analysis
The IUPAC name of Esculetin-4-carboxylic acid ethyl ester is ethyl 6,7-dihydroxy-2-oxochromene-4-carboxylate. The InChI key is JNLQJJYMVWQTQR-UHFFFAOYSA-N.Chemical Reactions Analysis
Esculetin-4-carboxylic acid ethyl ester is used to study hydration processes in catalyzed reactions, providing insights into chemical transformations and synthesis.Physical And Chemical Properties Analysis
The molecular weight of Esculetin-4-carboxylic acid ethyl ester is 250.206. As an ester, it is a polar molecule but does not have a hydrogen atom attached directly to an oxygen atom . Therefore, it has a considerably lower boiling point than its isomeric carboxylic acids counterparts .Applications De Recherche Scientifique
Antioxidant Properties
Esculetin, a coumarin compound found in various plants such as Sonchus grandifolius and Aesculus turbinata, exhibits potent antioxidative potential. Its two hydroxyl groups enhance its ability to scavenge free radicals, thereby mitigating oxidative stress. This property makes it valuable in preventing and managing oxidative stress-related conditions, including cancer, diabetes, and fatty liver disease .
Anti-Inflammatory Effects
Esculetin plays a crucial role in modulating inflammatory pathways. By inhibiting NF-κB activation and reducing inflammatory cytokine production, it alleviates conditions like arthritis. In arthritis, esculetin reverses bone and joint deterioration caused by factors like leukotriene B4 synthesis and MAPK pathway activation .
Diabetes Management
The compound’s anti-diabetic action involves regulating glycemic index and influencing abnormal gene functioning. Esculetin contributes to maintaining blood glucose levels and may be a promising therapeutic agent for diabetes management .
Hepatic Disorders
Esculetin inhibits lipid peroxidation by acting on the PI3K/FoxO1 pathway. This property reduces liver fibrosis, making it relevant for hepatic disorders. Additionally, it protects against oxidative stress-induced liver damage .
Cancer Prevention
Esculetin demonstrates a vast array of biological activities, including inhibiting free radical generation and dysregulated transcription factors. While further research is needed, its potential in cancer prevention is intriguing .
Histopathological Benefits
In animal models, esculetin has been shown to reduce oxidative stress-induced liver lesions, characterized by decreased liver cell swelling, reduced leukocyte infiltration, and necrosis .
Novel Derivatives
Researchers are exploring novel esculetin derivatives, expanding the molecular mechanism research and clinical applications. Cortex Fraxini, a natural source of esculetin, is also gaining attention .
Mécanisme D'action
Esculetin-4-carboxylic acid ethyl ester has been identified as an inhibitor of the SARS 3CL-protease, making it effective against SARS-CoV replication in specific cell lines without cytotoxic effects.
Propriétés
IUPAC Name |
ethyl 6,7-dihydroxy-2-oxochromene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-2-17-12(16)7-4-11(15)18-10-5-9(14)8(13)3-6(7)10/h3-5,13-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLQJJYMVWQTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)OC2=CC(=C(C=C12)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Esculetin-4-carboxylic acid ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2537143.png)
![3-(4-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2537145.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2537149.png)
![Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2537152.png)
![methyl 4-({[(5-fluoro-2-pyridin-4-yl-1H-indol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B2537155.png)
![6-Tert-butyl-2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2537156.png)
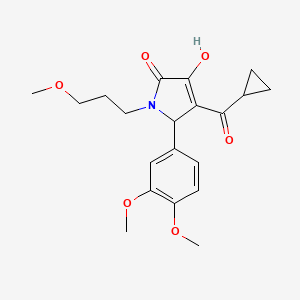
methanone](/img/structure/B2537159.png)
![tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate](/img/structure/B2537160.png)
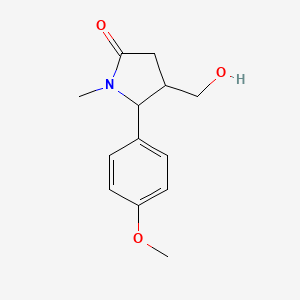
![3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2537162.png)
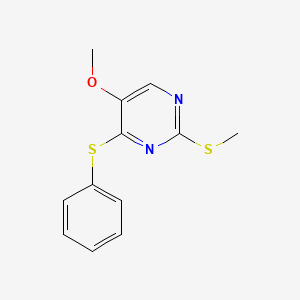
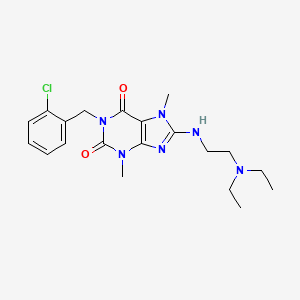
![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)